Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[(3-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)15-9-7-8-14(2)12-15)18(17)22(28)26(25-19)16-10-5-4-6-11-16/h4-13H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKFBTVUIFPXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC(=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is characterized by a fused ring system combining thiophene and pyridazine rings. Its molecular formula is with a molecular weight of approximately 393.46 g/mol. The presence of various functional groups contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing downstream signaling pathways.
- Cell Cycle Regulation : The compound has been shown to induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties.
| Study | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Study A | Escherichia coli | 8 µg/mL |
| Study B | Staphylococcus aureus | 12 µg/mL |
| Study C | Pseudomonas aeruginosa | 10 µg/mL |
In controlled laboratory settings, the compound exhibited potent antibacterial effects against various strains of bacteria.
Anticancer Activity
In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines such as breast and prostate cancer cells.
| Study | Cell Line | IC50 Value |
|---|---|---|
| Study D | Breast Cancer Cells | 5 µM |
| Study E | Prostate Cancer Cells | 7 µM |
The mechanism involves the activation of apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. In inflammatory models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of this compound, researchers found that it significantly inhibited bacterial growth at low concentrations. The MIC against E. coli was determined to be 8 µg/mL, indicating strong antibacterial activity.
Case Study 2: Cancer Cell Apoptosis
A detailed investigation into its anticancer properties revealed that treatment with the compound led to a dose-dependent increase in apoptotic markers in breast cancer cell lines. The study concluded that this compound could be developed further as a therapeutic agent for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
